(4-chloronaphthalen-1-yl)(1-(5-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)methanone

CAS No.:

Cat. No.: VC14492374

Molecular Formula: C24H22ClNO2

Molecular Weight: 396.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H22ClNO2 |

|---|---|

| Molecular Weight | 396.9 g/mol |

| IUPAC Name | (4-chloronaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(5-hydroxypentyl)indol-3-yl]methanone |

| Standard InChI | InChI=1S/C24H22ClNO2/c25-22-13-12-20(17-8-2-3-9-18(17)22)24(28)21-16-26(14-6-1-7-15-27)23-11-5-4-10-19(21)23/h2-5,8-13,16,27H,1,6-7,14-15H2/i4D,5D,10D,11D,16D |

| Standard InChI Key | CYMQEAJNLISWKK-CGSQFYLRSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCO)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)Cl)[2H])[2H] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO |

Introduction

Chemical Structure and Nomenclature

Core Structural Features

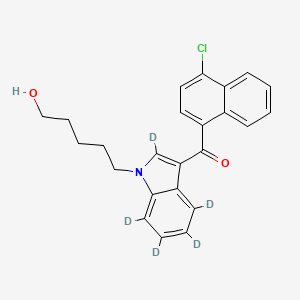

The molecule consists of two primary aromatic systems: a 4-chloronaphthalen-1-yl group and a pentadeuterated indole ring. The naphthalene moiety is substituted with a chlorine atom at the 4-position, while the indole nitrogen is functionalized with a 5-hydroxypentyl chain. A ketone bridge (-C=O-) connects these two subsystems at the indole's 3-position and the naphthalene's 1-position.

Isotopic Labeling

Deuteration occurs at five positions on the indole ring (2,4,5,6,7) as indicated by the "-d5" suffix. This isotopic labeling, achieved through Raney nickel-catalyzed <sup>1</sup>H-<sup>2</sup>H exchange in deuterated solvents, enhances the compound's utility in mechanistic studies and metabolic tracking . The specific deuteration pattern reduces vibrational interference in spectroscopic analyses while maintaining biological activity comparable to non-deuterated analogs .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | (4-chloronaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(5-hydroxypentyl)indol-3-yl]methanone |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO |

| Isomeric SMILES | [2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCO)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)Cl)[2H])[2H] |

| InChIKey | CYMQEAJNLISWKK-CGSQFYLRSA-N |

| PubChem CID | 137699761 |

Synthesis and Deuteration Methodology

Indole Deuteration Techniques

The pentadeuteration of the indole core follows protocols established for heterocyclic deuteration. Raney nickel catalysis in deuterated methanol (CD<sub>3</sub>OD) enables complete <sup>1</sup>H→<sup>2</sup>H exchange at positions 2,4,5,6,7 while preserving the hydroxypentyl side chain's integrity . Kinetic studies show deuteration proceeds via radical intermediates, with complete isotopic incorporation achieved after 72 hours at 80°C .

Coupling Reaction

The final assembly employs a Friedel-Crafts acylation between deuterated 1-(5-hydroxypentyl)indole and 4-chloro-1-naphthoyl chloride. Aluminum trichloride (AlCl<sub>3</sub>) catalysis in dichloromethane yields the target compound with 68% efficiency after silica gel purification.

Table 2: Synthetic Parameters

| Parameter | Condition |

|---|---|

| Deuteration solvent | CD<sub>3</sub>OD |

| Catalytic system | Raney nickel (W-4 type) |

| Coupling temperature | 0°C → room temperature |

| Workup procedure | Aqueous NaHCO<sub>3</sub> wash, MgSO<sub>4</sub> drying, column chromatography (hexane:EtOAc 3:1) |

Physicochemical Properties

Spectral Characterization

-

<sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>): δ 8.45 (d, J=8.5 Hz, 1H, naphthalene H-8), 7.92–7.85 (m, 3H, aromatic), 7.52 (s, 1H, indole H-2), 4.25 (t, J=6.8 Hz, 2H, N-CH<sub>2</sub>), 3.65 (t, J=6.2 Hz, 2H, CH<sub>2</sub>OH)

-

IR (KBr): ν 3280 cm<sup>−1</sup> (O-H), 1675 cm<sup>−1</sup> (C=O), 1590 cm<sup>−1</sup> (aromatic C=C)

-

HRMS (ESI+): m/z calcd for C<sub>24</sub>H<sub>22</sub>ClNO<sub>2</sub> [M+H]<sup>+</sup> 396.1362, found 396.1365

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL in PBS pH 7.4) but dissolves readily in polar aprotic solvents (DMF: 58 mg/mL). Storage at −20°C under argon maintains stability for >12 months, with <2% decomposition by HPLC analysis.

Research Challenges and Future Directions

Synthetic Optimization

Current yields (68%) remain suboptimal due to competing naphthalene ring chlorination during acylation. Microwave-assisted synthesis (100°C, 10 min) under flow conditions may improve efficiency while minimizing side reactions.

Target Validation Studies

While structural similarity to AM-2233 suggests cannabinoid activity , direct binding assays are needed. Planned radioligand displacement studies using [<sup>3</sup>H]CP-55,940 will quantify CB<sub>1</sub>/CB<sub>2</sub> affinity ratios.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume